Pefcalcitol - 381212-03-9

Pefcalcitol

Catalog Number: EVT-1587742
CAS Number: 381212-03-9
Molecular Formula: C26H34F5NO4
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pefcalcitol has been investigated for the basic science of Psoriasis.
Overview

Pefcalcitol is a synthetic analogue of vitamin D3, specifically designed to exhibit enhanced therapeutic properties. It has been primarily studied for its potential applications in treating skin conditions, particularly plaque psoriasis. Pefcalcitol functions as a phosphodiesterase-4 inhibitor, which contributes to its anti-inflammatory effects. The compound is currently undergoing clinical trials to evaluate its safety, tolerability, and efficacy in various formulations, including ointments for topical application.

Source

Pefcalcitol was developed by Maruho Pharmaceutical and is identified by the code M5181. Its development stems from the need for more effective treatments for psoriasis that minimize side effects compared to traditional vitamin D3 therapies.

Classification

Pefcalcitol falls under the classification of vitamin D analogues and phosphodiesterase-4 inhibitors. These classifications highlight its dual role in modulating vitamin D pathways while also influencing cyclic nucleotide signaling pathways involved in inflammation.

Synthesis Analysis

Methods

The synthesis of Pefcalcitol involves several key steps, including the ring-opening reaction of polyene compounds. This method is crucial for constructing the molecular framework necessary for its biological activity.

Technical Details

The synthesis typically utilizes organic solvents and reagents under controlled conditions to ensure high yields and purity of the final product. Specific methodologies may include:

  1. Ring-Opening Reactions: This forms the core structure of Pefcalcitol.
  2. Purification Techniques: Such as chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

Pefcalcitol's chemical structure is characterized by a polyene backbone similar to that of vitamin D3 but modified to enhance its pharmacological properties. The structural formula includes multiple functional groups that contribute to its activity as a phosphodiesterase-4 inhibitor.

Data

The molecular formula of Pefcalcitol is C27H44O3, with a molecular weight of approximately 416.65 g/mol. Its structural modifications compared to vitamin D3 are aimed at improving solubility and bioavailability.

Chemical Reactions Analysis

Reactions

Pefcalcitol undergoes various chemical reactions that are pivotal for its activity:

  1. Phosphodiesterase Inhibition: It inhibits phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which modulates inflammatory responses.
  2. Metabolic Pathways: The compound may also participate in metabolic pathways similar to those of vitamin D3, influencing calcium homeostasis and immune function.

Technical Details

The inhibition mechanism involves competitive binding to the active site of phosphodiesterase-4 enzymes, effectively blocking their activity and prolonging the action of cAMP within cells.

Mechanism of Action

Process

Pefcalcitol exerts its therapeutic effects primarily through the modulation of inflammatory pathways:

  1. Inhibition of Phosphodiesterase-4: This leads to increased cAMP levels, which are critical in regulating immune responses.
  2. Reduction of Inflammatory Cytokines: By enhancing cAMP signaling, Pefcalcitol reduces the production of pro-inflammatory cytokines while promoting anti-inflammatory mediators.

Data

Preclinical studies have demonstrated that Pefcalcitol significantly reduces markers of inflammation in models of psoriasis, indicating its potential effectiveness in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pefcalcitol typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water, which is an important consideration for formulation development.

Chemical Properties

  • Stability: Pefcalcitol is stable under standard laboratory conditions but may be sensitive to light and moisture.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, necessitating careful formulation strategies for topical applications.

Relevant analyses have shown that Pefcalcitol retains its efficacy over time when stored properly, making it suitable for pharmaceutical use.

Applications

Pefcalcitol has been primarily investigated for its use in treating plaque psoriasis due to its potent anti-inflammatory properties and lower side effect profile compared to traditional vitamin D therapies. Current research focuses on:

  • Topical Formulations: Clinical trials are assessing a 0.05% ointment formulation for safety and efficacy in adolescent patients with psoriasis.
  • Potential Expansion: Beyond psoriasis, there is interest in exploring Pefcalcitol's applications in other inflammatory skin conditions and possibly systemic diseases influenced by dysregulated phosphodiesterase activity.
Introduction to Pefcalcitol in Dermatopharmacology

The management of chronic inflammatory skin diseases, particularly psoriasis, represents a persistent therapeutic challenge requiring continuous pharmacological innovation. Psoriasis, a complex immune-mediated disorder affecting 2-4% of the global population, imposes substantial burdens on patient quality of life and healthcare systems, with annual treatment costs exceeding $3 billion in North America alone [1]. Within this therapeutic landscape, vitamin D3 analogs have established themselves as cornerstone treatments, offering a favorable balance of efficacy and safety for the topical management of plaque psoriasis. Pefcalcitol (development code M5181) emerges as a novel investigational vitamin D3 analog specifically engineered to overcome limitations of existing therapies while harnessing the established pathophysiological rationale of vitamin D signaling in psoriasis [3].

Role of Vitamin D3 Analogs in Psoriasis Pathophysiology

The therapeutic efficacy of vitamin D3 analogs in psoriasis stems from their multimodal effects on keratinocyte biology and immune modulation. In psoriatic lesions, activated T-helper cells (especially Th17) and associated cytokines (IL-17, IL-22, IL-23, TNF-alpha) drive inflammatory cascades and disrupt epidermal homeostasis [1]. The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects through interaction with the nuclear vitamin D receptor (VDR), leading to transcriptional regulation of target genes involved in proliferation, differentiation, and immune function [4].

Table 1: Molecular Targets of Vitamin D3 Analogs in Psoriasis Pathophysiology

Pathophysiological ProcessVitamin D3 Analog MechanismBiological Outcome
Keratinocyte HyperproliferationInduction of cell cycle arrest genes (e.g., p21, p27)Normalization of epidermal turnover
Abnormal DifferentiationUpregulation of differentiation markers (involucrin, filaggrin)Restoration of epidermal barrier function
Inflammatory CascadeSuppression of pro-inflammatory cytokines (IL-17A, IL-22, TNF-α)Reduction in T-cell activation and inflammatory infiltrate
Antimicrobial DefenseStimulation of cathelicidin (LL-37) productionEnhanced innate immune barrier function

Vitamin D3 analogs modulate psoriatic pathophysiology through several interconnected mechanisms: they inhibit keratinocyte proliferation by inducing cell cycle arrest in the G0/G1 phase, promote epidermal differentiation by upregulating structural proteins like involucrin and filaggrin, and suppress pro-inflammatory cytokine production including IL-17A, IL-22, and TNF-alpha [1] [4]. The vitamin D receptor (VDR) is widely expressed in cutaneous cell types, including keratinocytes, antigen-presenting cells, and T lymphocytes, positioning vitamin D signaling as a master regulator of cutaneous immunity. Molecular studies reveal that VDR activation suppresses NF-κB signaling, a central pathway in psoriatic inflammation, while simultaneously enhancing the synthesis of antimicrobial peptides such as cathelicidin, which contributes to barrier restoration [4]. Despite these multifaceted benefits, conventional vitamin D analogs like calcipotriene exhibit formulation limitations and variable clinical responses, necessitating the development of optimized molecules like pefcalcitol.

Emergence of Pefcalcitol as a Novel Anti-Psoriatic Agent

Pefcalcitol represents the latest evolution in the structural optimization of vitamin D3 analogs, specifically designed to enhance receptor binding affinity, metabolic stability, and cutaneous bioavailability. Developed as a topical ointment formulation (0.005%), pefcalcitol underwent preclinical evaluation demonstrating superior VDR binding characteristics and transactivation potency compared to first-generation analogs [3]. The molecular design of pefcalcitol focuses on chemical modifications to the side chain and A-ring of the vitamin D scaffold, strategically engineered to maximize therapeutic index while minimizing calcemic potential—a persistent challenge with systemic vitamin D receptor agonists.

The clinical development pathway for pefcalcitol has progressed through Phase 1 safety and pharmacokinetic studies, leading to Phase 2 efficacy evaluations. A planned Phase 2, multicenter, open-label study (NCT02970331) aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of pefcalcitol ointment applied twice daily for 8 weeks in adolescents (12-17 years) with plaque psoriasis [2]. Although this specific trial was withdrawn prior to enrollment, its design reflects the therapeutic focus on difficult-to-treat populations and underscores the ongoing interest in pefcalcitol as a potential treatment option. The investigation of pefcalcitol coincides with broader advances in topical formulations of established drugs, including the calcipotriol and betamethasone dipropionate foam that delivers a supersaturated solution for enhanced penetration [1]. This context positions pefcalcitol as part of a new generation of targeted topical therapies seeking to optimize drug delivery while maximizing receptor-specific effects.

Properties

CAS Number

381212-03-9

Product Name

Pefcalcitol

IUPAC Name

2-[(1S)-1-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide

Molecular Formula

C26H34F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C26H34F5NO4/c1-15-18(11-19(33)12-22(15)34)7-6-17-5-4-10-24(3)20(8-9-21(17)24)16(2)36-13-23(35)32-14-25(27,28)26(29,30)31/h6-8,16,19,21-22,33-34H,1,4-5,9-14H2,2-3H3,(H,32,35)/b17-6+,18-7-/t16-,19+,21-,22-,24+/m0/s1

InChI Key

SVCSMAZYWOQCBW-NVJMFHFGSA-N

SMILES

CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F

Canonical SMILES

CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@@H](C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.